molecular formula C22H16ClNO B4626078 (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B4626078
M. Wt: 345.8 g/mol
InChI Key: IBIIYBKWOVCSLJ-ZHZULCJRSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a chlorophenyl group, and a phenylmethoxyphenyl group

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO/c23-21-10-8-19(9-11-21)20(15-24)14-17-6-12-22(13-7-17)25-16-18-4-2-1-3-5-18/h1-14H,16H2/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIIYBKWOVCSLJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-phenylmethoxybenzaldehyde.

    Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol.

    Purification: The resulting product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reaction conditions might be optimized for higher yield and purity, and the purification process would involve more efficient techniques such as large-scale crystallization or continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the phenylmethoxy group.

    (E)-2-(4-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile: Contains a bromine atom instead of chlorine.

    (E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a phenylmethoxy group.

Uniqueness

(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to the presence of both a chlorophenyl group and a phenylmethoxy group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Reactant of Route 2
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